![molecular formula C17H14ClN5O B2384362 (2-(4-chlorophenyl)-2H-tetrazol-5-yl)(2-methylindolin-1-yl)methanone CAS No. 1396758-87-4](/img/structure/B2384362.png)
(2-(4-chlorophenyl)-2H-tetrazol-5-yl)(2-methylindolin-1-yl)methanone
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Description
(2-(4-chlorophenyl)-2H-tetrazol-5-yl)(2-methylindolin-1-yl)methanone is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. It is a tetrazole-based compound that has been synthesized using different methods.
Scientific Research Applications
Enzymatic Degradation of Organic Pollutants
Research by Husain & Husain (2007) highlights the use of enzymes, such as laccases and peroxidases, in the degradation of recalcitrant organic pollutants, including chlorinated compounds. These enzymes, in the presence of redox mediators, have shown potential in improving the degradation efficiency of stubborn pollutants in wastewater, suggesting a promising application in environmental remediation (Husain & Husain, 2007).
Toxicity and Environmental Impact
Studies on chlorophenols and their derivatives, which share the chlorinated aromatic feature with the compound , demonstrate the environmental persistence and toxic effects of these chemicals. For instance, Peng et al. (2016) reviewed the impact of chlorophenols in Municipal Solid Waste Incineration, highlighting the need for careful management and disposal of chlorinated waste to prevent environmental contamination (Peng et al., 2016).
Antioxidant Capacity Assays
The exploration of antioxidant capacities in complex organic molecules can also be relevant. Ilyasov et al. (2020) discussed the ABTS/PP decolorization assay, a method used to assess the antioxidant capacity of substances, including those with complex structures. This assay could be applicable in evaluating the potential antioxidant properties of new compounds (Ilyasov et al., 2020).
properties
IUPAC Name |
[2-(4-chlorophenyl)tetrazol-5-yl]-(2-methyl-2,3-dihydroindol-1-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN5O/c1-11-10-12-4-2-3-5-15(12)22(11)17(24)16-19-21-23(20-16)14-8-6-13(18)7-9-14/h2-9,11H,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNAJRSCBTWXWBE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)C3=NN(N=N3)C4=CC=C(C=C4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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